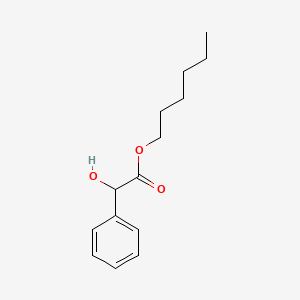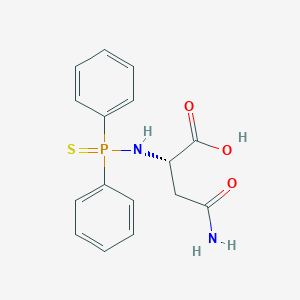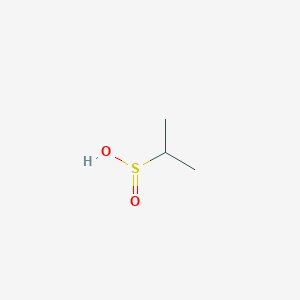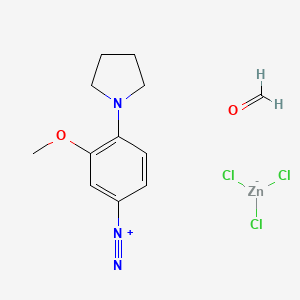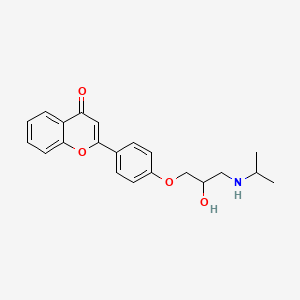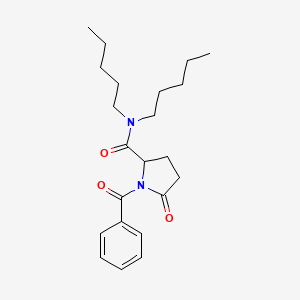
1-Benzoyl-5-oxo-n,n-dipentylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Benzoyl-5-oxo-n,n-dipentylprolinamide involves several steps. The synthetic routes typically include the reaction of specific precursors under controlled conditions. One common method involves the use of benzoyl chloride and n,n-dipentylprolinamide as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize yield and purity.
Chemical Reactions Analysis
1-Benzoyl-5-oxo-n,n-dipentylprolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as benzoyl peroxide, leading to the formation of N–O bonds.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
1-Benzoyl-5-oxo-n,n-dipentylprolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-Benzoyl-5-oxo-n,n-dipentylprolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzoyl-5-oxo-n,n-dipentylprolinamide can be compared with other similar compounds, such as:
1-R-3-benzoyl-5-ethoxycarbonyl-6-oxo-1,2,3,6-tetrahydropyridine-2-thiones: These compounds share structural similarities and are used in similar applications.
Other benzoyl derivatives: These compounds have varying functional groups and properties, making them useful for different research and industrial purposes.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various scientific endeavors.
Properties
CAS No. |
57632-70-9 |
|---|---|
Molecular Formula |
C22H32N2O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-benzoyl-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H32N2O3/c1-3-5-10-16-23(17-11-6-4-2)22(27)19-14-15-20(25)24(19)21(26)18-12-8-7-9-13-18/h7-9,12-13,19H,3-6,10-11,14-17H2,1-2H3 |
InChI Key |
AQWNKMIOQXJKGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
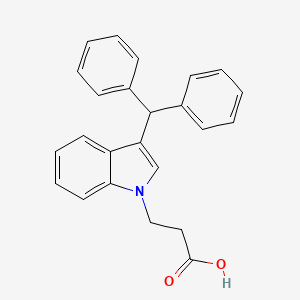

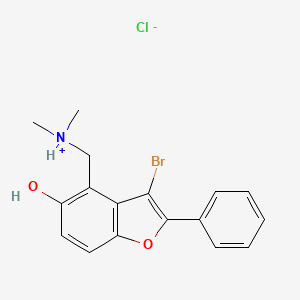
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
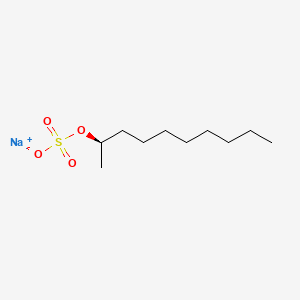
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
